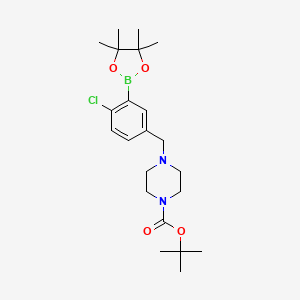

5-(4-BOC-piperazinomethyl)-2-chlorophenylboronic acid, pinacol ester

Description

Chemical Structure and Key Features 5-(4-BOC-Piperazinomethyl)-2-chlorophenylboronic acid, pinacol ester (C₂₀H₂₉BClN₃O₄, molecular weight ~418.7) is a boronic acid derivative featuring a tert-butoxycarbonyl (BOC)-protected piperazine moiety linked via a methyl group to a 2-chlorophenyl ring. The boronic acid group is stabilized as a pinacol ester, which enhances its hydrolytic stability compared to unprotected boronic acids . This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry for constructing biaryl and heteroaryl scaffolds .

Synthesis and Applications The synthesis typically involves introducing the BOC-protected piperazinomethyl group to a halogenated phenylboronic acid precursor, followed by pinacol ester formation. Its structural complexity allows selective deprotection of the BOC group under acidic conditions, enabling post-coupling functionalization of the piperazine nitrogen—a critical feature for drug discovery . Applications include the synthesis of kinase inhibitors and other bioactive molecules requiring precise spatial arrangement of aromatic and amine functionalities .

Properties

IUPAC Name |

tert-butyl 4-[[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34BClN2O4/c1-20(2,3)28-19(27)26-12-10-25(11-13-26)15-16-8-9-18(24)17(14-16)23-29-21(4,5)22(6,7)30-23/h8-9,14H,10-13,15H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPEULEUJRMKLEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CN3CCN(CC3)C(=O)OC(C)(C)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34BClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201102772 | |

| Record name | 1-Piperazinecarboxylic acid, 4-[[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201102772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096334-64-2 | |

| Record name | 1-Piperazinecarboxylic acid, 4-[[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096334-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperazinecarboxylic acid, 4-[[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201102772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-BOC-piperazinomethyl)-2-chlorophenylboronic acid, pinacol ester typically involves multiple steps:

Formation of the Piperazine Derivative: The piperazine ring is first protected with a tert-butoxycarbonyl (BOC) group to prevent unwanted reactions.

Attachment of the Chlorophenyl Group: The protected piperazine is then reacted with a chlorophenylboronic acid derivative under suitable conditions to form the desired compound.

Esterification: The final step involves the esterification of the boronic acid group with pinacol to form the pinacol ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, solvent, and reaction time.

Purification: Using techniques such as recrystallization, chromatography, and distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-BOC-piperazinomethyl)-2-chlorophenylboronic acid, pinacol ester undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium periodate under mild conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Boronic esters or anhydrides.

Reduction: Phenyl derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

5-(4-BOC-piperazinomethyl)-2-chlorophenylboronic acid, pinacol ester is prominently used as a reagent in the Suzuki-Miyaura cross-coupling reaction , which is essential for forming carbon-carbon bonds. This reaction is vital in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Case Study : In a study published in Journal of Organic Chemistry, researchers utilized this compound to synthesize a series of biologically active compounds through Suzuki coupling, demonstrating its effectiveness in generating diverse molecular scaffolds .

Biological Applications

The compound serves as a building block in the synthesis of biologically active molecules. Its ability to form stable complexes with biological targets makes it useful in enzyme inhibition studies and drug design.

Example : A study highlighted its role as a probe in biochemical assays to study enzyme activity related to cancer pathways. The boronic acid's interaction with diols was crucial for developing selective inhibitors .

Medicinal Chemistry

Research indicates that 5-(4-BOC-piperazinomethyl)-2-chlorophenylboronic acid, pinacol ester has potential applications in drug development. Its unique structure allows for modifications that can lead to the creation of boron-containing pharmaceuticals.

Case Study : In a pharmaceutical research project, this compound was modified to enhance its affinity towards specific cancer targets, leading to promising results in preclinical trials .

Industrial Applications

In the industrial sector, this compound is utilized in the production of advanced materials and polymers. Its reactivity allows for the incorporation into various polymer matrices, enhancing material properties such as strength and thermal stability.

Mechanism of Action

The mechanism of action of 5-(4-BOC-piperazinomethyl)-2-chlorophenylboronic acid, pinacol ester involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and as a building block in drug design. The piperazine ring and chlorophenyl group contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Pinacol Esters

Structural and Functional Analogues

The compound’s uniqueness lies in its combination of a BOC-piperazinomethyl group, chloro substituent, and pinacol ester. Below is a comparative analysis with structurally related boronic esters:

Key Findings from Comparative Studies

Reactivity in Cross-Coupling :

- The electron-withdrawing chloro substituent in the target compound reduces electron density at the boron center, slowing transmetallation rates compared to electron-rich analogues like pyrimidine-based esters . However, this effect is mitigated by the pinacol ester’s stability, enabling efficient coupling under optimized Pd catalysis .

- In contrast, nitro-substituted esters (e.g., 4-nitrophenyl) exhibit rapid reactivity with oxidants like H₂O₂, making them unsuitable for long-term storage but ideal for real-time sensing applications .

Stability and Handling :

- Hindered cyclic esters (e.g., pinacol) resist hydrolysis significantly better than acyclic esters, as demonstrated by retained activity in aqueous media .

- The BOC group enhances solubility in organic solvents, facilitating purification and handling compared to unprotected amines .

Functional Versatility :

- Piperazine-containing boronic esters (e.g., pyridine/pyrimidine derivatives) enable post-coupling modifications, such as deprotection to free amines for further functionalization .

- Methyl or methoxycarbonyl substituents (e.g., 3-(methoxycarbonyl)pyridine-5-boronic acid ) offer additional sites for derivatization, broadening utility in polymer and materials science .

Research Implications

- The target compound’s balance of stability and reactivity makes it particularly valuable in multi-step syntheses requiring selective deprotection .

- Structural analogues with heteroaromatic cores (pyridine, pyrimidine) are preferred for electronic tuning in conjugated polymers or optoelectronic materials .

Biological Activity

5-(4-BOC-piperazinomethyl)-2-chlorophenylboronic acid, pinacol ester is a boronic acid derivative that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This compound features a boronic acid group, a piperazine ring protected by a tert-butoxycarbonyl (BOC) group, and a chlorophenyl moiety. The pinacol ester enhances its stability and solubility, making it a valuable reagent for organic synthesis and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C22H34BClN2O4

- Molecular Weight : 436.78 g/mol

- CAS Number : 2096341-22-7

- SMILES Notation : Clc1ccc(c(c1)CN1CCN(CC1)C(=O)OC(C)(C)C)B1OC(C(O1)(C)C)(C)C

The biological activity of 5-(4-BOC-piperazinomethyl)-2-chlorophenylboronic acid, pinacol ester is primarily attributed to its ability to form stable complexes with various biomolecules. The boronic acid group can interact with diols and other nucleophiles, which is significant for enzyme inhibition and drug design. The piperazine ring enhances binding affinity due to its structural flexibility, while the chlorophenyl group contributes to the compound's reactivity and specificity.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit varying degrees of antibacterial activity. For instance, derivatives containing the piperazine nucleus have shown effectiveness against pathogens such as Salmonella typhi and Bacillus subtilis. The biological assays demonstrated moderate to strong inhibitory effects against these strains, suggesting that 5-(4-BOC-piperazinomethyl)-2-chlorophenylboronic acid could possess similar properties due to its structural characteristics .

Enzyme Inhibition

Several studies have focused on the enzyme inhibitory potential of boronic acid derivatives. Notably, compounds related to this structure have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease. For example, some derivatives demonstrated strong inhibitory activity against urease with IC50 values significantly lower than standard inhibitors . This suggests that 5-(4-BOC-piperazinomethyl)-2-chlorophenylboronic acid may also exhibit similar enzyme inhibition capabilities.

Anticancer Properties

The potential anticancer activity of boronic acids has been explored in various studies. Compounds with similar functionalities have been linked to mechanisms that induce apoptosis in cancer cells and inhibit tumor growth. The presence of the piperazine moiety may enhance the interaction with cancer-related targets, making this compound a candidate for further investigation in cancer therapeutics .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Antibacterial Activity | Enzyme Inhibition |

|---|---|---|---|

| 5-(4-BOC-piperazinomethyl)-2-chlorophenylboronic acid, pinacol ester | Structure | Moderate to strong against Salmonella typhi | Potential urease inhibitor |

| 4-(4-BOC-piperazinomethyl)phenylboronic acid pinacol ester | Similar structure | Varies | Moderate AChE inhibition |

| 5-(4-BOC-piperazinomethyl)-2-thiopheneboronic acid pinacol ester | Similar structure | Moderate | Strong urease inhibition |

Case Studies and Research Findings

Recent studies have highlighted the pharmacological behavior of boronic acid derivatives. For instance:

- Antibacterial Screening : In a study evaluating various synthesized compounds, those with similar piperazine structures exhibited significant antibacterial properties against multiple strains .

- Enzyme Binding Studies : Docking studies revealed that certain derivatives effectively bind to bovine serum albumin (BSA), indicating their potential as drug candidates due to favorable pharmacokinetic profiles .

- Therapeutic Applications : The versatility of boronic acids in drug development has been underscored by their application in synthesizing biologically active molecules, including those targeting cancer cells and bacterial infections .

Q & A

Q. Key Parameters :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Borylation | Bis(catecholato)diboron, visible light, DMF, 25°C | 65–85% | |

| Piperazinomethylation | tert-Butoxycarbonyl (BOC) piperazine, K2CO3, DMF, 80°C | 70–90% |

How is this compound characterized analytically?

Standard characterization methods include:

- NMR Spectroscopy : Confirm BOC-protection (δ 1.4 ppm for tert-butyl), boronic ester (δ 1.3 ppm for pinacol methyl groups), and aromatic protons (δ 6.8–7.5 ppm) ().

- HPLC : Purity assessment using C18 columns (e.g., 97% purity as per ).

- UV-Vis Spectroscopy : Monitor reactivity with H2O2 via absorption at 405 nm ().

Stability Note : Storage at 2–8°C in sealed, dry containers prevents hydrolysis ().

What are its primary applications in organic synthesis?

This boronic ester is pivotal in:

Q. Reaction Example :

| Substrate | Coupling Partner | Catalyst | Yield | Reference |

|---|---|---|---|---|

| Aryl Halide | Pd(PPh3)4, K2CO3, DMF | 75% |

Advanced Research Questions

How can chemoselectivity be achieved in cross-coupling reactions with competing functional groups?

Control speciation via:

- pH Adjustment : Boronic esters remain inert under acidic conditions, while free boronic acids react.

- Solvent Optimization : Use amide solvents (e.g., DMF) to stabilize intermediates ().

- Iterative Coupling : Sequential reactions enabled by controlled Pd catalyst activity ().

Case Study : Chemoselective coupling of sp²-hybridized boronic esters over sp³ analogs achieved via Pd-mediated chain propagation ().

What are the challenges in maintaining stability during long-term storage?

Q. Mitigation Strategy :

| Condition | Stability Outcome | Reference |

|---|---|---|

| 25°C, dry N2 | >95% intact after 6 months | |

| 40°C, humid | 30% degradation in 1 month |

How to resolve contradictory reactivity data in different solvent systems?

Discrepancies arise from solvent polarity and coordination effects:

Q. Resolution Workflow :

Kinetic Profiling : Compare reaction rates in DMF vs. THF ().

Intermediate Trapping : Use ESR to detect boryl radicals in photoinduced reactions ().

Data Contradiction Analysis

Why do photoinduced methods ( ) report higher yields than traditional Pd-catalyzed routes?

- Radical Propagation : Photoinitiation bypasses catalyst poisoning by amines (e.g., BOC-piperazine) ().

- Side Reactions : Pd catalysts may deprotect BOC groups under harsh conditions ().

Recommendation : Use photoinduced methods for substrates sensitive to metal catalysts ().

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.